tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furanone moiety can be reduced to a dihydrofuran derivative.
Substitution: The tert-butyl group can be substituted under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the furanone moiety would yield a dihydrofuran derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biology, the compound’s structural features may enable it to interact with biological macromolecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations might make it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its interactions with molecular targets. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity. The oxazolidine ring and furanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.
tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate analogs: These compounds may have similar structures but differ in the substitution pattern or stereochemistry, leading to different reactivity and properties.
Properties
CAS No. |
131613-94-0 |
---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10+,12+/m0/s1 |
InChI Key |
XLXUOUVMYCUWGG-HOSYDEDBSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)[C@H]([C@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.